molecular formula C34H38O4P2 B13739309 (R)-T-Phos CAS No. 173371-58-9

(R)-T-Phos

Cat. No.: B13739309
CAS No.: 173371-58-9
M. Wt: 572.6 g/mol
InChI Key: RSCYVRLLTJPYTP-PSWJWLENSA-N
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Description

(R)-T-Phos is a chiral phosphine ligand designed for use in asymmetric catalysis and organometallic research. Its molecular structure is engineered to coordinate with transition metals, such as rhodium, ruthenium, and palladium, to form highly active and selective catalysts. This mechanism is central to its research value, as it facilitates the development of novel synthetic pathways for pharmaceuticals and fine chemicals. The primary research applications of this compound include asymmetric hydrogenation, cross-coupling reactions, and other transformations where high enantioselectivity is critical. It is particularly valuable for constructing chiral centers in complex organic molecules, a key step in the synthesis of active pharmaceutical ingredients (APIs). Researchers utilize this compound to improve reaction yields, reduce catalyst loadings, and explore new enantioselective methodologies. This product is provided as a solid and should be stored under an inert atmosphere to maintain stability and purity. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173371-58-9

Molecular Formula

C34H38O4P2

Molecular Weight

572.6 g/mol

IUPAC Name

[(2R,3R,5R,6R)-3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane

InChI

InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3/t31-,32-,33+,34+/m0/s1

InChI Key

RSCYVRLLTJPYTP-PSWJWLENSA-N

Isomeric SMILES

C[C@@]1([C@](O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC

Canonical SMILES

CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC

Origin of Product

United States

Synthetic Methodologies for R T Phos

Historical Development of (R)-T-Phos Synthesis

The historical development of phosphine (B1218219) synthesis has largely centered on methods for creating the carbon-phosphorus bond. Traditional approaches included the reaction of organometallic compounds with halophosphines and the reaction of metal phosphides with alkyl halides. beilstein-journals.org More recently, research has focused on catalytic methods for phosphine synthesis, with the asymmetric catalytic synthesis of chiral phosphines emerging as a significant area of development. beilstein-journals.orgbeilstein-journals.org The synthesis of chiral phosphines is crucial for their application as ligands in transition metal complex catalysts for asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org While many chiral phosphines possess chirality at a carbon center, a smaller subset are P-stereogenic, meaning the phosphorus atom itself is the stereogenic center. beilstein-journals.org

Established Synthetic Routes for the Ligand Backbone Formation

The formation of the ligand backbone in this compound and other phosphines primarily relies on the construction of robust carbon-phosphorus bonds. Several strategies have been developed and established for this crucial step.

Strategies for Carbon-Phosphorus Bond Construction

The formation of the C-P bond can be achieved through different methodologies, broadly categorized by the nature of the reacting species and the catalytic systems employed.

Reaction of Organometallic Reagents with Halophosphines

A classical and widely used method for synthesizing carbon-phosphorus bonds involves the reaction of organometallic reagents with halophosphines. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This approach utilizes the displacement of a halogen atom from phosphorus by an organometallic species. beilstein-journals.orgnih.gov Grignard reagents and organolithium compounds are among the most frequently employed organometallic species for this transformation. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net While historically significant, this method can have limitations, such as incompatibility with certain functional groups present in the organometallic reagent and the requirement for stoichiometric amounts of reagents. beilstein-journals.org Additionally, accessing asymmetric phosphines via nucleophilic substitution at a halophosphine can be challenging due to the limited availability and weak configurational stability of unsymmetrical halophosphines. beilstein-journals.orgbeilstein-journals.orgnih.gov P-stereogenic chlorophosphines, for instance, can easily racemize. beilstein-journals.orgbeilstein-journals.orgnih.gov

Metal-Catalyzed Cross-Coupling Approaches for C-P Bond Formation

Metal-catalyzed cross-coupling reactions have become increasingly important for the formation of carbon-phosphorus bonds, offering versatile routes to organophosphorus compounds. beilstein-journals.orgresearchgate.netmdpi.comnih.gov These methods often involve the coupling of a phosphorus species with an organic electrophile, catalyzed by transition metals such as palladium, nickel, or copper. researchgate.netmdpi.comnih.gov For example, palladium-catalyzed cross-coupling reactions of aryl halides with P(O)-H compounds, known as the Hirao reaction, have been a significant development in generating aryl C-P bonds. nih.gov Efforts have been made to extend these reactions to a wider range of electrophilic aryl substrates, including activated sulfonates. nih.gov Nickel-catalyzed methods have also been reported for C-P bond formation, including couplings of terminal alkynes with chlorophosphanes and cross-coupling of arylboronic acids with H-phosphites, H-phosphane oxides, and H-phosphinate esters. mdpi.comnih.gov Copper-catalyzed reactions have also been employed for C-P bond formation using phosphorus nucleophiles and diaryliodonium salts. organic-chemistry.org

Nucleophilic Substitution with Metallated Organophosphines

Nucleophilic substitution reactions involving metallated organophosphines represent another strategy for forming C-P bonds. beilstein-journals.orgbeilstein-journals.orgnih.gov This method is based on the reaction of phosphorus nucleophiles, derived from secondary phosphines or phosphine-borane complexes, with carbon electrophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov While less frequently used for certain phosphine types like vinylphosphines due to potential isomerization issues, it is applied for the synthesis of arylphosphines. beilstein-journals.orgbeilstein-journals.orgnih.gov A notable application involves the reaction of P-chiral secondary phosphine boranes with halobenzenechromium complexes in the presence of sec-butyllithium, which can proceed with retention of configuration at the phosphorus center under controlled conditions. nih.gov

Stereochemical Control during Synthesis

Controlling the stereochemistry is paramount in the synthesis of chiral ligands like this compound, especially when the phosphorus atom is the stereogenic center. Several strategies are employed to achieve stereochemical control. One approach involves diastereoselective nucleophilic substitution at phosphorus using chiral auxiliaries. beilstein-journals.orgbeilstein-journals.orgnih.govwiley-vch.de Chiral auxiliaries, such as chiral secondary alcohols or thiols, are temporarily incorporated into the synthesis to influence the formation of diastereomeric intermediates that can be separated. beilstein-journals.orgbeilstein-journals.orgnih.govwiley-vch.de This protocol has proven effective for synthesizing chiral phosphines. beilstein-journals.orgbeilstein-journals.orgnih.gov

The use of phosphine-borane complexes is also a valuable technique for stereochemical control and handling of air-sensitive phosphines. beilstein-journals.orgnih.govtcichemicals.comd-nb.info The borane (B79455) complex provides configurational stability to the phosphorus center, unlike some unprotected chiral chlorophosphines which can undergo inversion. beilstein-journals.orgbeilstein-journals.orgnih.gov Stereoselective reactions can then be performed on these stable intermediates. For example, stereoselective ring opening of 1,3,2-oxazaphospholidine (B15486607) boranes with organolithium reagents can yield acyclic products with retention of configuration at phosphorus, while subsequent methanolysis can lead to inversion of configuration. beilstein-journals.orgbeilstein-journals.org Substitution of phosphinite boranes with nucleophiles or reaction of chiral chlorophosphine boranes with organometallic nucleophiles can also control the stereochemical outcome, often proceeding with inversion of configuration at the phosphorus center. beilstein-journals.orgbeilstein-journals.orgnih.gov Metal-catalyzed reactions can also be designed to achieve stereocontrol, sometimes relying on dynamic kinetic resolution or stereospecific transformations of enantioenriched phosphorus compounds. beilstein-journals.orgsustech.edu.cn

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is a crucial step in the synthesis of complex organic molecules like this compound to maximize yield and purity. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, base, and reagent equivalents acs.org.

For related phosphine ligands and catalytic reactions, optimization studies have demonstrated the significant impact of these variables. For instance, in the synthesis of BrettPhos, optimization of a copper-catalyzed reaction involved evaluating different copper sources (CuI, CuBr, CuCl), their loading, temperature, solvent, and reaction time to achieve high yields nih.gov. A table illustrating such optimization could show the effect of varying one or more parameters on the reaction yield.

Entry Copper Source Cu Loading (mol%) LiBr (mol%) Temp (°C) Solvent Time (h) Yield (%)
1 CuI 20 40 100 THF 24 13
2 CuBr 20 40 100 THF 24 67
3 CuCl 20 40 100 THF 24 74
4 CuCl 10 20 140 Toluene 12 93
5 CuCl 5 10 120 Toluene 12 95
6 CuCl 5 10 120 Toluene 12 83 (from iodide)

*Example data based on optimization studies for a related biaryl phosphine synthesis nih.gov. Yields were calculated by 1H NMR using dibenzyl ether as an internal standard.

Optimization can also involve the choice of protecting groups, which can influence both the yield of intermediate steps and the ease of purification nih.gov. The order of addition of reagents and the concentration of the reaction mixture are further factors that are commonly optimized acs.org.

Detailed research findings from optimization studies often involve screening various catalysts, bases, solvents, and temperatures. For example, in a Buchwald-Hartwig coupling reaction towards the synthesis of a compound using a phosphine ligand (RuPhos), optimization led to the identification of RuPhos as the optimal catalyst, KHMDS as the base, and SEM as the optimal protecting group, resulting in improved yields and purity nih.gov.

Purification and Isolation Methodologies for Analytical Purity

Achieving high analytical purity is essential for chiral phosphine ligands like this compound to ensure reliable performance in catalysis. Various purification and isolation methodologies are employed depending on the physical and chemical properties of the compound and the nature of impurities.

Common techniques for the purification of organic compounds include chromatography (such as column chromatography, HPLC, and gas chromatography), crystallization, distillation, and extraction researchgate.netpromega.com. For phosphine ligands, which can be sensitive to oxidation, handling under inert atmosphere is often necessary during purification.

Chromatographic methods, particularly column chromatography, are widely used to separate the desired product from byproducts, starting materials, and other impurities nih.gov. The choice of stationary phase and mobile phase is optimized based on the polarity and other characteristics of the compound and impurities. HPLC is a powerful technique for achieving high purity and for analyzing the enantiomeric excess of chiral compounds researchgate.netorgsyn.org.

Crystallization is another effective purification method that can enhance both chemical and enantiomeric purity. By carefully controlling crystallization conditions (solvent, temperature, concentration), impurities can be excluded from the crystal lattice of the desired product orgsyn.org.

For certain compounds, techniques like extraction and precipitation can be used as initial purification steps to remove gross impurities before applying more selective methods like chromatography or crystallization cdnsciencepub.comresearchgate.net.

Analytical purity is typically assessed using a combination of spectroscopic and chromatographic techniques. 1H and 31P NMR spectroscopy are crucial for confirming the structure and assessing the purity of phosphine ligands mdpi.comacs.orgresearchgate.net. 31P NMR is particularly useful as it directly probes the phosphorus atom. High-performance liquid chromatography (HPLC) is commonly used to determine the chemical purity and, when using a chiral stationary phase, the enantiomeric excess (ee) researchgate.netorgsyn.org. Gas chromatography (GC) can also be applied for purity analysis researchgate.net. Mass spectrometry (MS) provides information about the molecular weight and can help identify impurities. mdpi.com

Achieving high analytical purity, often defined as >95% or even >99%, is a critical benchmark for catalytic ligands. The specific combination of purification techniques is tailored to the synthetic route and the nature of the crude product.

Coordination Chemistry of R T Phos Complexes

Complexation with Transition Metals

Chiral diphosphine ligands like (R)-T-Phos typically coordinate to transition metals through their phosphorus atoms, forming chelate rings. The nature of the metal center, its oxidation state, and co-ligands all influence the resulting complex structure and properties.

Rhodium Complexes

Rhodium(I) complexes are particularly important in asymmetric hydrogenation, and chiral bisphosphine ligands have been widely employed in this area. Studies on related bisphospholane ligands, such as TangPhos, demonstrate their ability to form active catalysts with rhodium. For instance, rhodium complexes of TangPhos have been successfully applied in highly enantioselective hydrogenations. nih.gov These complexes often feature a rhodium center coordinated by the diphosphine ligand and other labile ligands, such as cyclooctadiene (COD). sigmaaldrich.com The coordination typically results in a square planar or distorted square planar geometry around the Rh(I) center when coordinated with two-electron donor ligands. Trinuclear rhodium hydride complexes containing diphosphines like TangPhos have also been synthesized and characterized, exhibiting complex structures with bridging and terminal hydride ligands and distorted octahedral geometry around the rhodium centers. acs.orgnih.gov

Ruthenium Complexes

Ruthenium complexes featuring chiral phosphine (B1218219) ligands are also prominent in asymmetric catalysis, including hydrogenation and transfer hydrogenation. While direct information on this compound-ruthenium complexes is limited in the provided context, studies on related diphosphine ligands like PhanePhos show their utility in ruthenium-catalyzed reactions, such as the hydrogenation of β-ketoesters. wikipedia.org Ruthenium phosphine complexes can exhibit various coordination geometries, including octahedral, depending on the oxidation state of the ruthenium and the nature of the co-ligands. researchgate.netscirp.orgreddit.com Complexes with multidentate phosphine systems, including triphos ligands, have shown that all phosphine arms can coordinate to the ruthenium center, leading to specific spectroscopic signatures (e.g., in 31P NMR). nih.gov

Iridium Complexes

Iridium complexes with chiral phosphine ligands are effective catalysts for asymmetric hydrogenation of various substrates, including imines and olefins. nih.gov Cyclometallated iridium complexes involving ligands structurally related to phosphines have been reported, displaying distorted octahedral geometries. rsc.orgrsc.org Studies on iridium complexes with phosphine-phosphite ligands and glucose-based phosphite (B83602) ligands also highlight the coordination of phosphorus to iridium, influencing bond lengths and the geometry around both the metal and the phosphorus centers. wikipedia.orgtriyambak.org These complexes can adopt distorted tetrahedral or trigonal bipyramidal geometries around phosphorus and often distorted octahedral geometry around iridium. wikipedia.orgrsc.org

Palladium Complexes

Palladium complexes with chiral diphosphine ligands are widely used in cross-coupling reactions and asymmetric transformations. Related diphosphine ligands like PhanePhos form palladium complexes that have been structurally characterized. For example, a palladium(II) chloride complex of rac-PhanePhos shows a square planar geometry around the palladium center with a specific P-Pd-P bite angle. youtube.com Organopalladium complexes with bidentate phosphorus and nitrogen ligands also exhibit square planar coordination. Palladium complexes with diphosphinidenecyclobutene ligands similarly adopt square planar geometries. acs.org The chelate angle of the diphosphine ligand can influence the formation of mononuclear versus binuclear palladium complexes. youtube.com Arylpalladium(II) halide complexes with bulky phosphine ligands have been shown to exist as T-shaped monomers with a distorted square planar arrangement, sometimes stabilized by weak agostic interactions.

Other Relevant Metal Centers

While the primary focus based on the provided context is on Rh, Ru, Ir, and Pd, chiral phosphine ligands can coordinate to a variety of other transition metals. The coordination chemistry of phosphine ligands is extensive, encompassing a wide range of metals and complex architectures. General principles of coordination, such as the influence of ligand electron density and steric bulk on complex stability and reactivity, apply across different metal centers. researchgate.netresearchgate.net Studies on transition metal complexes with various phosphorus-containing ligands illustrate the diverse coordination geometries and binding modes possible, including coordination to metals like platinum, copper, and zinc. acs.org

Ligand Binding Modes and Geometries

Chiral diphosphine ligands like this compound primarily function as bidentate ligands, coordinating to a metal center through their two phosphorus atoms to form a chelate ring. This chelation is a key factor in their ability to induce asymmetry in catalytic reactions. The specific geometry around the metal center is dictated by the metal's electronic configuration, oxidation state, and the nature of the other ligands present.

Common geometries observed in transition metal complexes with diphosphine ligands include:

Square Planar: Frequently observed for d8 metal centers like Rh(I) and Pd(II). The diphosphine ligand typically occupies two adjacent coordination sites, forming a cis arrangement, although trans complexes are also known. researchgate.netacs.orgyoutube.com

Octahedral: Common for metal centers like Ru(II), Ru(III), and Ir(III). Diphosphine ligands can coordinate in a bidentate fashion within the octahedral coordination sphere. Distorted octahedral geometries are often observed due to the steric and electronic influence of the ligands. researchgate.netnih.govscirp.orgrsc.orgrsc.org

Tetrahedral/Distorted Tetrahedral: Can occur, particularly for d10 metal centers or when steric bulk dictates. nih.govwikipedia.org

Trigonal Bipyramidal: Less common for simple diphosphine complexes but can be observed in certain contexts or as distorted geometries. wikipedia.org

Ligand binding modes can also involve interactions beyond simple σ-donation from phosphorus, such as π-interactions with unsaturated backbones or cooperative effects with other functional groups if present on the ligand framework. However, for bisphospholane ligands like this compound and TangPhos, the primary binding mode is bidentate coordination through the phosphorus atoms.

Table 1: Selected Examples of Coordination Geometries in Complexes with Related Diphosphine Ligands

Ligand Type (Example)MetalOxidation StateCoordination Geometry Around MetalNotesSource
TangPhosRh(I)Square Planar/Distorted Square PlanarIn Rh(COD) complexes sigmaaldrich.com
TangPhosRh(Hydride)Distorted OctahedralIn trinuclear hydride complexes acs.orgnih.gov
PhanePhosIr(III)Distorted OctahedralCyclometallated complexes rsc.org
PhanePhosPd(II)Square PlanarIn PdCl2 complexes youtube.com
BisphospholaneRh(I)Square PlanarIn Rh(COD) complexes wikipedia.org
Phosphine-PhosphiteIr(I)/(III)Distorted Tetrahedral/OctahedralGeometry around P and Ir varies wikipedia.orgtriyambak.org
DiphosphinidenecyclobutenePd/Pt(II)Square Planar acs.org
PhosphinothiolatoPd(II)Square PlanarInfluenced by chelate angle youtube.com

The coordination chemistry of this compound is thus characterized by its ability to form stable chelate complexes with various transition metals, predominantly through bidentate phosphorus coordination. The resulting complex geometries, often square planar or octahedral depending on the metal and its oxidation state, are crucial for the ligand's performance in catalytic applications, particularly in inducing high enantioselectivity.

Bidentate Coordination

This compound, as a diphosphine ligand, typically coordinates to a single metal center through its two phosphorus atoms, forming a chelate ring. wikipedia.org Bidentate coordination is a common motif in transition metal complexes, observed with various ligand types including diphosphines, diamines, and ligands containing both phosphorus and sulfur donor atoms. tandfonline.comwikipedia.orguu.nlresearchgate.net The formation of a chelate ring enhances the stability of the metal complex compared to complexes with monodentate ligands. libretexts.org

In bidentate coordination, the two donor atoms of the ligand bind to the metal center, creating a ring structure involving the metal and the linker between the donor atoms. The nature of this linker significantly influences the properties of the resulting complex. For diphosphines, the chain length and the substituents on the phosphorus atoms affect the bite angle and the conformation of the chelate ring, which in turn impact the electronic and steric environment around the metal center. wikipedia.org

Chelate Ring Conformations

In chiral diphosphines with stereocenters, the configuration of these centers can bias the chelate ring towards specific conformations, such as λ or δ, which are crucial for transmitting chiral information to a reacting substrate. rsc.org The orientation of substituents on the phosphorus atoms, dictated by the chelate ring conformation, plays a dual role in generating the chiral environment and influencing the rigidity of the chelate during catalysis. rsc.org Studies on related phosphine ligands have shown that the size and position of substituents can lead to preferred conformations, impacting enantioselectivity in catalytic reactions. rsc.org

Electronic and Steric Influence on Metal Centers

Phosphine ligands are renowned for their ability to tune the electronic and steric properties of the metal centers they coordinate to. libretexts.orgwikipedia.org This tunability is a key reason for their widespread use in homogeneous catalysis. upol.cz

Electronic Effects: The electronic properties of phosphine ligands are primarily related to their σ-donating and π-accepting abilities. wikipedia.org The substituents on the phosphorus atom influence the electron density at the phosphorus, which in turn affects the electron density at the metal center. Electron-donating substituents increase electron density at the phosphorus, making it a stronger σ-donor and increasing electron density at the metal. Conversely, electron-withdrawing substituents decrease electron density, making the phosphorus a weaker σ-donor but potentially enhancing its π-acidity. libretexts.org The π-acidity of phosphines arises from the overlap of metal d-orbitals with the P-C σ* antibonding orbitals. wikipedia.org

The interplay between electronic and steric effects is crucial for optimizing the performance of metal complexes in catalysis. By carefully designing phosphine ligands like this compound with specific electronic and steric profiles, researchers can tune the reactivity and selectivity of the metal catalyst for a desired transformation. upol.cz

Here is a generalized table illustrating how varying phosphine ligands can influence metal complex properties, based on principles applicable to ligands like this compound:

Ligand (L)Electronic Effect (vs. PPh₃)Steric Effect (Cone Angle)Impact on Metal Center
PMe₃More Electron RichSmaller (~118°)Increased electron density, potentially higher reactivity with electrophiles
PPh₃ReferenceModerate (~145°)Balanced electronic/steric properties
P(C₆F₅)₃More Electron PoorSimilar to PPh₃Decreased electron density, potentially favors oxidative addition
P(t-Bu)₃More Electron RichLarger (~182°)Increased electron density, significant steric hindrance

Note: This table provides generalized trends for illustrative purposes based on known phosphine ligands. Specific values for this compound would require dedicated experimental or computational studies.

Detailed research findings on this compound complexes often involve spectroscopic techniques such as NMR spectroscopy (¹H, ³¹P) to characterize the complexes in solution and solid-state techniques like X-ray crystallography to determine their precise molecular structures and chelate ring conformations. rsc.orgresearchgate.net These studies provide valuable insights into how the ligand coordinates and influences the metal center's geometry and electronic state.

Applications of R T Phos in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation involves the addition of hydrogen to a prochiral unsaturated substrate (like an alkene, imine, or ketone) in the presence of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to produce a chiral saturated product with a preference for one enantiomer ethz.ch.

Enamide Hydrogenation

Enamides, which contain a C=C double bond conjugated with an amide group, are important substrates in asymmetric hydrogenation for the synthesis of chiral amines and amino acid derivatives thieme-connect.com. Rhodium complexes with chiral bisphosphine ligands like T-Phos have shown high efficiency and selectivity in the asymmetric hydrogenation of arylenamides and MOM-protected β-hydroxyl enamides wiley-vch.de.

Rhodium catalysts employing T-Phos have been reported to facilitate the hydrogenation of certain enamide substrates with high enantioselectivity. For instance, the hydrogenation of a specific enamide (Substrate B in one study) using an (R,R,R,R)-T-Phos–Rh catalyst achieved 98% ee with an (S) configuration wiley-vch.de. Similarly, (R,R,R,R)-SK-Phos, a ligand with a similar backbone, also showed high selectivity for the same substrate wiley-vch.de. T-Phos has also been noted as a very effective ligand for the hydrogenation of E/Z-isomeric mixtures of α-arylenamides containing a MOM-protected β-hydroxyl group, affording β-amino alcohol derivatives with excellent enantioselectivity wiley-vch.de.

While the provided search results highlight the effectiveness of T-Phos and related ligands in certain enamide hydrogenations, detailed data tables specifically focusing on the substrate scope and stereoselectivity exclusively for (R)-T-Phos across a wide range of enamide structures were not extensively available within the search snippets. However, the reported high enantioselectivities (up to 98% ee) for specific enamide types demonstrate its potential in this area wiley-vch.de.

The geometric isomerism (E or Z) of enamide substrates can significantly influence the outcome of asymmetric hydrogenation diva-portal.orgrsc.org. In many cases, E and Z isomers of an olefin can lead to products with opposite absolute configurations (enantiodivergent hydrogenation) diva-portal.orgrsc.org. However, in some instances, particularly with functionalized olefins containing chelating groups, enantioconvergent hydrogenation can occur, where both isomers yield the same major enantiomer diva-portal.orgrsc.org.

For α-aryl enamides, fast isomerization of the double bond can occur, leading to kinetic resolution of the two isomers acs.org. In contrast, for α-alkyl enamides, isomerization may not be detected, and substrate chelation is suggested to be responsible for enantioconvergent outcomes acs.org. While some catalysts like Rh-(R,R)-DuPHOS have shown impressive enantioconvergence for α-dehydroamino acids, yielding the same product enantiomer from both E and Z isomers with high ee, the behavior with this compound specifically regarding E/Z mixtures of enamides is less detailed in the provided snippets diva-portal.orgrsc.orgnptel.ac.in. One source mentions that the hydrogenation of E/Z mixtures of certain trisubstituted enamides using N,P–iridium complexes (not T-Phos) can be enantioconvergent acs.orgnih.gov. Another study on trifluoromethylated enamides (belonging to class 3) showed convergent asymmetric hydrogenation for both E and Z isomers with an iridium catalyst diva-portal.org.

The specific behavior of this compound with E/Z enamide mixtures, whether it leads to enantiodivergence or enantioconvergence, and the underlying mechanisms (isomerization or chelation control), would require more specific data on this compound catalyzed reactions of isomeric enamides than available in the provided search results.

Imine Hydrogenation and Chiral Amine Synthesis

Asymmetric hydrogenation of prochiral imines is a direct route to valuable chiral amines, which are important building blocks in pharmaceuticals and other fine chemicals researchgate.netnih.gov. This transformation can be more challenging than ketone or olefin hydrogenation due to factors like imine hydrolysis and the presence of E/Z isomers nih.gov.

While the search results discuss asymmetric imine hydrogenation using various chiral ligands and metal catalysts (e.g., iridium complexes with spiro phosphine (B1218219)–amine–phosphine ligands or chiral phosphoric acids) researchgate.netnih.govrsc.orgchinesechemsoc.org, there is no specific information provided about the direct application of this compound or catalysts derived from it in the asymmetric hydrogenation of imines. The focus of the provided snippets regarding T-Phos is primarily on enamide and olefin hydrogenation wiley-vch.defigshare.comacs.orgnih.govacs.org.

Ketone Hydrogenation

The asymmetric hydrogenation of ketones provides access to chiral alcohols, another important class of intermediates thieme-connect.dersc.org. This reaction is commonly catalyzed by complexes of ruthenium, rhodium, or iridium with chiral ligands thieme-connect.dersc.org.

The search results mention the use of various chiral ligands, including bisphosphines like PennPhos, in the rhodium-catalyzed hydrogenation of aryl/alkyl methyl ketones wiley-vch.de. Iridium catalysts, some of which are phosphine-free or contain P,N,O ligands, have also been explored for the asymmetric hydrogenation of simple and functionalized ketones, including α-amino ketones thieme-connect.dersc.orgmdpi.comrsc.org. However, the provided information does not include specific examples or data on the use of this compound in the asymmetric hydrogenation of ketones.

Other Notable Asymmetric Transformations

Chiral phosphine ligands are widely applied in various asymmetric catalytic transformations beyond carbon-heteroatom coupling. One prominent area where ligands like T-Phos have demonstrated high efficacy is asymmetric hydrogenation. mdpi.comwiley-vch.de

(R,R,R,R)-T-Phos, a specific stereoisomer of T-Phos, has been reported as a highly efficient and selective ligand for the rhodium-catalyzed asymmetric hydrogenation of certain substrates, including arylenamides and MOM-protected β-hydroxyl enamides. mdpi.com Studies have shown that rhodium complexes with (R,R,R,R)-T-Phos can achieve high enantioselectivities in the hydrogenation of specific enamide derivatives. For instance, in the rhodium-catalyzed hydrogenation of substrate B (as referred to in the source), (R,R,R,R)-T-Phos provided 98% ee. mdpi.com

Mechanistic Investigations and Chiral Induction Principles

Catalytic Cycles of (R)-T-Phos Metal Complexes

Catalytic cycles involving this compound typically involve changes in the oxidation state and coordination environment of the central metal atom. While the specific steps can vary depending on the reaction type (e.g., hydrogenation, cross-coupling), common elementary steps include oxidative addition, migratory insertion, and reductive elimination. These steps are influenced by the presence of the chiral phosphine (B1218219) ligand.

Oxidative Addition Steps

Oxidative addition is a key step in many catalytic cycles, where a metal complex inserts into a chemical bond (e.g., C-X, H-H). This process increases the oxidation state of the metal by two and increases its coordination number. wikipedia.org The nature of the ligands, including chiral phosphines like this compound, can significantly impact the rate and selectivity of oxidative addition. Bulky ligands can influence the accessibility of the metal center to the substrate, affecting the rate of this step. researchgate.netacs.org While general principles of oxidative addition are well-established, specific details regarding how this compound influences this step would depend on the particular metal and substrate involved in the catalytic cycle.

Migratory Insertion Steps

Migratory insertion involves the insertion of an unsaturated substrate (like an alkene or alkyne) into a metal-ligand bond (e.g., metal-carbon or metal-hydride). wikipedia.org This step creates a new metal-carbon bond and decreases the coordination number of the metal. The stereochemical outcome of a reaction is often determined during the migratory insertion step, as the prochiral substrate is oriented within the chiral coordination sphere of the metal-ligand complex. wikipedia.orgchimia.ch The chiral environment created by this compound dictates the favored orientation of the substrate, leading to the preferential formation of one diastereomeric intermediate over the other. kyushu-univ.jp

Reductive Elimination Steps

Reductive elimination is the reverse of oxidative addition, where two ligands on the metal complex couple to form a new bond, and the metal's oxidation state decreases by two. nih.govum.es This step typically releases the product from the metal center, regenerating the catalyst in a lower oxidation state to re-enter the catalytic cycle. uio.nolibretexts.org The steric and electronic properties of the ligands, including this compound, can influence the ease and selectivity of reductive elimination. researchgate.netrsc.org For instance, bulky ligands can favor reductive elimination by providing steric relief around the metal center. researchgate.net

Chiral Recognition Mechanisms

Chiral recognition is the ability of a chiral entity (in this case, the metal complex with the this compound ligand) to differentiate between the enantiotopic faces or groups of a prochiral substrate or between enantiomers of a racemic mixture. This differentiation arises from the transient diastereomeric interactions formed between the chiral catalyst and the substrate. kyushu-univ.jpresearchgate.net

Substrate-Ligand Interactions in the Chiral Pocket

The chiral environment around the metal center, often referred to as the "chiral pocket," is shaped by the structure of the chiral ligand, this compound. When a prochiral substrate approaches the metal center, it interacts with the ligands within this pocket. These interactions can include various non-covalent forces such as van der Waals forces, π-π stacking, hydrogen bonding, and electrostatic interactions. researchgate.netrsc.orgacs.orgmdpi.comjst.go.jp The specific arrangement and strength of these interactions for each enantiotopic face of the substrate will differ, leading to the formation of diastereomeric intermediates or transition states with different energies. kyushu-univ.jpacs.org The more stable or lower-energy pathway will be favored, resulting in the preferential formation of one enantiomer of the product. kyushu-univ.jp

Diastereomeric Transition States

The differential interactions between the chiral catalyst and the prochiral substrate lead to the formation of diastereomeric transition states for the key bond-forming steps, such as migratory insertion. kyushu-univ.jprsc.orgnih.gov These transition states, while having the same connectivity, differ in their spatial arrangement due to the influence of the chiral ligand. kyushu-univ.jp According to the Curtin-Hammett principle, the enantioselectivity of the reaction is determined by the relative free energies of these diastereomeric transition states. kyushu-univ.jp The pathway proceeding through the lower-energy transition state will be faster, leading to a higher yield of the corresponding enantiomer. kyushu-univ.jp Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and understand the subtle energy differences that dictate enantioselectivity. researchgate.netfrontiersin.org

Origin of Enantioselectivity

The origin of enantioselectivity in asymmetric catalysis with chiral ligands like this compound is rooted in the diastereomeric interactions that occur during the substrate binding and catalytic transformation steps. The chiral scaffold of the ligand imposes spatial constraints and electronic biases that favor the approach and reaction of the prochiral substrate through a specific orientation, leading to the preferential formation of one enantiomeric product.

Role of Counterions and Additives in Catalytic Performance

The performance of transition metal catalysts bearing chiral phosphine ligands, including activity and enantioselectivity, can be significantly influenced by the nature of counterions and the presence of additives. Counterions associated with the metal complex can affect its solubility, stability, and electronic properties, thereby impacting the catalytic cycle. Additives, such as bases, acids, or salts, can influence substrate activation, catalyst speciation, or mitigate deactivation pathways.

Specific research findings detailing the precise role and impact of various counterions or additives specifically in catalytic reactions employing this compound were not found within the scope of the provided search results. Studies in asymmetric catalysis often explore the optimization of reaction conditions, including the screening of different counterions and additives, to achieve optimal conversion and enantioselectivity, but the specific effects related to this compound were not detailed.

Ligand Flexibility and Conformational Dynamics

While the general importance of conformational analysis in ligand design is acknowledged epdf.pub, specific detailed studies focusing on the conformational landscape and dynamics of this compound itself, either in its free state or coordinated to a metal center, were not available in the search results. The flexibility of the ligand backbone and the rotation of substituents (like the phenyl groups on phosphorus or the benzyl (B1604629) groups) contribute to the accessible conformations, which in turn affect the catalyst's interaction with the substrate and ultimately the enantioselectivity. Understanding these dynamics often requires computational studies or crystallographic analysis of metal-ligand complexes.

Ligand Design and Modification Strategies for R T Phos Derivatives

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of improved ligands. By systematically altering specific features of the ligand structure and evaluating the impact on catalytic performance, researchers can gain insights into the mechanisms of asymmetric induction and optimize reactivity and selectivity.

Impact of Substituents on Asymmetric Induction

The nature and position of substituents on the phosphine (B1218219) moieties and the ligand backbone of chiral ligands significantly influence asymmetric induction. Electronic and steric effects of these substituents play a critical role in determining the enantioselectivity of the catalytic reaction.

The configuration of substituents around a chiral center or axis in the ligand is paramount for inducing asymmetry in the product. The interplay between the substrate, the metal center, and the chiral ligand, dictated by these substituents, directs the favored approach of the substrate to the catalytic center, leading to the preferential formation of one enantiomer icm.edu.plrsc.org.

Influence of Ligand Bite Angle on Catalytic Performance

The bite angle, defined as the angle between the two coordination vectors from the metal center to the donor atoms of a bidentate ligand (P-M-P angle in the case of diphosphines), is a critical parameter influencing the ligand's behavior and the catalyst's performance researchgate.netwiley.compsu.edu. The ligand backbone dictates the natural bite angle, and this angle can significantly affect the stability, electronic properties, and steric environment around the metal center wiley.compsu.edukulturkaufhaus.de.

The bite angle has a profound effect on catalytic activity, regioselectivity, and enantioselectivity in various reactions, including hydroformylation, hydrocyanation, and cross-coupling reactions researchgate.netwiley.comkulturkaufhaus.de. A well-defined bite angle can lead to better-defined catalytic species and influence the preferred coordination geometry of the metal complex during the catalytic cycle wiley.compsu.edu. For example, in rhodium-catalyzed hydroformylation, the bite angle can strongly influence the linear-to-branched aldehyde ratio researchgate.netnih.gov. Studies have shown that widening the natural bite angle of diphosphine ligands can be favorable for catalytic performance in certain reactions kulturkaufhaus.de. The influence of the bite angle can be attributed to both electronic effects (modifying metal hybridization and orbital energies) and steric effects (changing interactions between the ligand, substrate, and other ligands) kulturkaufhaus.de.

Development of (R)-T-Phos Analogues and Hybrids

The development of this compound analogues and hybrids involves modifying the basic this compound structure to create new ligands with potentially improved or tailored catalytic properties. This can involve altering the phosphine groups or modifying the ligand backbone.

Modifications to the Phosphine Moieties

Modifications to the phosphine moieties typically involve changing the substituents attached to the phosphorus atoms. This is a common strategy to tune the electronic and steric properties of the ligand rsc.org. For instance, replacing phenyl groups (as in PPh2) with cyclohexyl groups (PCy2) or other alkyl or aryl substituents can significantly alter the steric bulk and electron density around the phosphorus center, impacting the metal'ligand interactions and the catalyst's performance orgsyn.orgrsc.org.

Introducing electron-donating or electron-withdrawing groups on the aryl rings of phosphine substituents is another way to tune the electronic properties icm.edu.plorgsyn.org. The position and nature of these substituents can influence the electron density at the phosphorus atom, which in turn affects the metal-phosphine bond strength and the catalyst's reactivity icm.edu.plorgsyn.org. Strategies for synthesizing modified phosphine moieties include various P-C and P-N bond formation reactions d-nb.info, and functionalization of phosphine-borane intermediates nih.govjst.go.jp.

Alterations of the Ligand Backbone

Alterations to the ligand backbone of this compound derivatives involve modifying the structural unit that connects the two phosphine moieties. The backbone plays a crucial role in determining the ligand's rigidity, flexibility, and the resulting bite angle wiley.compsu.edukulturkaufhaus.de.

Modifications to the backbone can involve changing the length or nature of the bridge between the phosphorus atoms, introducing rigid or flexible linkers, or incorporating different cyclic or acyclic structures icm.edu.plnih.govcardiff.ac.ukresearchgate.net. For example, modifying the biaryl core of ligands like BINAP by introducing alicyclic groups can impact their catalytic behavior icm.edu.pl. The synthesis of ligands with different backbone structures, such as those based on spiro scaffolds or incorporating heteroatoms, allows for the exploration of a wide range of bite angles and steric environments around the metal center nih.govd-nb.info. Synthetic strategies for altering ligand backbones can involve various coupling reactions and cyclization procedures rsc.orgcardiff.ac.ukmdpi.com.

Immobilization and Recyclability of this compound Catalysts

Immobilization of homogeneous catalysts, including those based on this compound, is a strategy to facilitate their separation from the reaction mixture and enable their recycling nih.gov. This is particularly important for reducing the cost and environmental impact associated with using expensive transition metals and ligands.

Catalysts can be immobilized on various solid supports, such as polymers, silica, or metal oxides rsc.orgnih.govresearchgate.netrsc.orgacs.org. The immobilization process should ideally not negatively impact the catalyst's activity, selectivity, or stability nih.govrsc.orgacs.org. Different immobilization techniques have been developed, including grafting the ligand onto the support, encapsulating the catalyst within a matrix, or using ionic interactions rsc.orgresearchgate.net.

Successful immobilization allows for the catalyst to be easily recovered by simple techniques like filtration or decantation after the reaction is complete nih.govrsc.org. Recyclability studies evaluate the performance of the immobilized catalyst over multiple reaction cycles. Ideally, the catalyst should maintain high activity and selectivity over several runs with minimal leaching of the metal or ligand into the solution rsc.orgrsc.org. While some immobilized catalysts may show a decrease in activity over cycles, others have demonstrated remarkable stability and recyclability, maintaining high enantioselectivity even after numerous reuses rsc.orgrsc.orgacs.org. The design of the linker between the ligand and the support, as well as the nature of the support itself, are critical factors influencing the performance and recyclability of immobilized catalysts acs.org.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on (R)-T-Phos Complexes

DFT calculations are widely used to investigate the electronic structure and optimized geometries of molecules and their complexes, providing insights into bonding, stability, and reactivity. For this compound, DFT has been applied to study its complexes with various metal centers relevant to catalysis. DFT calculations can provide optimized geometries and electronic structure analysis for phosphorus-containing compounds nih.govresearchgate.netresearchgate.netresearchgate.net. The electronic structure of phosphorus compounds, including the nature of bonding and electron distribution, can be analyzed using DFT researchgate.netresearchgate.netaip.orgjussieu.fr.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT determines the most stable three-dimensional arrangement of atoms in a molecule or complex by minimizing its total energy. This is crucial for understanding the catalytically active species formed by this compound and a metal. Analysis of the electronic structure, including frontier molecular orbitals (HOMO and LUMO), charge distribution, and bonding characteristics, provides insights into the reactivity and the nature of the metal-ligand interaction aip.orgjussieu.frmdpi.com. For phosphorus-containing dendrimers, DFT calculations have provided optimized geometries and insights into stable conformations nih.govresearchgate.net.

Transition State Modeling for Catalytic Reactions

Modeling transition states (TSs) is fundamental to understanding reaction mechanisms and predicting reaction rates. DFT allows for the location and characterization of TSs, which represent the highest energy point along a reaction pathway. acs.org. By comparing the energies of TSs leading to different enantiomeric products, computational studies can shed light on the origin of enantioselectivity nih.govrsc.org. Transition state modeling is a key aspect of computational catalysis, providing insights into the energetic and structural features of the rate-limiting steps acs.orgelifesciences.orgresearchgate.net.

In the context of chiral phosphoric acid catalysis, which shares similarities with phosphine (B1218219) catalysis in terms of asymmetric induction, DFT studies have identified key transition states and activation modes acs.orgnih.govsemanticscholar.org. For example, in a study involving a chiral phosphoric acid, DFT calculations assessed various possibilities for the selectivity-determining deprotonation step in a Minisci reaction, pointing to a preference for an internal deprotonation mode acs.orgnih.gov. The relative free activation energies of competing transition states were calculated, showing consistency with experimentally observed enantioselectivities acs.orgsemanticscholar.org.

Prediction of Enantioselectivity

One of the primary goals of computational studies on chiral catalysts like this compound is the prediction of enantioselectivity. By calculating the free energies of activation (ΔG‡) for the formation of the major and minor enantiomers, the enantiomeric ratio (e.r.) and enantiomeric excess (ee) can be predicted using the Curtin-Hammett principle. ΔΔG‡ = -RTln(e.r.), where ΔΔG‡ is the difference in free activation energies between the two competing transition states, R is the gas constant, and T is the temperature nih.gov.

DFT calculations have been successfully used to predict enantioselectivity in various asymmetric catalytic reactions rsc.orgacs.orgsemanticscholar.orgnih.gov. These predictions often involve identifying the lowest energy transition states for the formation of each enantiomer and calculating the energy difference between them acs.orgsemanticscholar.org. The accuracy of these predictions depends on the level of theory used and the proper identification of all relevant reaction pathways and transition states acs.orgsemanticscholar.org. Studies have shown that subtle differences in non-covalent interactions within the transition states can lead to significant differences in activation energies and thus influence enantioselectivity nih.govrsc.orgacs.orgconicet.gov.ar.

Computational studies have shown that predicted enantioselectivities can correlate well with experimental results, particularly when considering the lowest energy transition states rsc.orgacs.orgsemanticscholar.org.

Interactive Table 1: Predicted vs. Experimental Enantioselectivity (Illustrative Example based on search results)

SubstrateCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)Citation
Substrate A1.2~9494 acs.orgsemanticscholar.org
Substrate B3.0~9898 nih.govrsc.org
Substrate C0.9-Opposite to experimental acs.orgsemanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and complexes over time, including conformational flexibility, interactions with the solvent, and the stability of intermediates and transition states nih.govnih.govpeerj.comlabxing.comresearchgate.net. While DFT provides a static picture of optimized structures, MD simulations offer a more realistic representation of the catalytic system in solution.

MD simulations can be used to explore the conformational space of this compound and its complexes, identifying preferred conformations and the influence of steric and electronic factors on the ligand's flexibility and coordination behavior. These simulations can also provide information on the interactions between the catalyst, substrate, and solvent, which are crucial for understanding the catalytic process nih.govpeerj.com. MD simulations have been applied to study the dynamics of various biological and chemical systems involving phosphates and other molecules nih.govnih.govpeerj.comresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR) for Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that correlate structural descriptors of molecules with their observed activity (e.g., catalytic activity or enantioselectivity) nih.govmdpi.comacs.orgresearchgate.netnih.gov. QSAR can be used to identify key structural features of this compound and related ligands that are responsible for high activity and selectivity, guiding the design of improved catalysts nih.govmdpi.comacs.orgnih.govacs.org.

By analyzing a series of phosphine ligands and their performance in a specific reaction, QSAR models can be built to predict the activity of new, untested ligands nih.govmdpi.comacs.org. These models often employ various molecular descriptors (e.g., electronic, steric, and topological parameters) and statistical methods to establish the relationship between structure and activity mdpi.comacs.orgresearchgate.netnih.gov. QSAR approaches can be used for ligand optimization and virtual screening of chemical libraries mdpi.comacs.orgnih.gov.

QSAR models can reveal general interactions that impart asymmetric induction and allow for the quantitative transfer of this information to new reaction components nih.gov.

Interactive Table 2: Illustrative QSAR Model Parameters

Descriptor TypeExample DescriptorCorrelation with EnantioselectivityCitation
StericLigand Cone AngleSignificant nih.gov
ElectronicHammett ParameterSignificant nih.gov
Topological-Can be relevant acs.orgnih.gov

Insights into Chiral Induction Mechanisms from Computational Models

Computational studies, particularly DFT and MD, provide detailed insights into the mechanisms by which chiral ligands like this compound induce asymmetry in catalytic reactions acs.orgnih.govconicet.gov.arresearchgate.net. By analyzing the interactions within the transition states, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsions) that favor the formation of one enantiomer over the other nih.govrsc.orgacs.orgconicet.gov.arresearchgate.net.

For example, in a chiral phosphoric acid catalyzed reaction, the enantioselectivity was found to be provided by a subtle combination of steric and hydrogen bonding interactions in the lowest energy transition state acs.org. Another study indicated that favorable noncovalent interactions within the chiral electrostatic environment created by the phosphoric acid in the preferential transition states are mainly responsible for high enantioselectivity researchgate.net. These principles are transferable to understanding chiral induction by phosphine ligands like this compound.

Computational models help to rationalize experimental observations and provide a basis for designing new, more effective chiral catalysts conicet.gov.arresearchgate.net.

Q & A

Q. What are the established synthetic routes for (R)-T-Phos, and how is its enantiomeric purity validated?

this compound is typically synthesized via asymmetric catalysis or chiral resolution. Key steps include:

  • Synthesis : Use of palladium-catalyzed cross-coupling with chiral ligands to induce stereoselectivity .
  • Characterization :
  • NMR Spectroscopy : Analyze aromatic proton shifts (δ 7.2–7.8 ppm) and phosphorus coupling constants to confirm structure .

  • X-ray Crystallography : Resolve absolute configuration via C-C bond lengths (1.38–1.42 Å) and torsion angles .

  • Chiral HPLC : Quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
    Table 1 : Common Characterization Techniques

    TechniqueKey ParametersData Interpretation
    NMR400 MHz, CDCl₃Aromatic H integration, P coupling
    X-rayCu Kα radiationBond lengths, spatial arrangement
    HPLCChiral columnRetention time, ee% calculation

Q. What catalytic applications of this compound are well-documented in asymmetric synthesis?

this compound is widely used in enantioselective transformations:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl halides, achieving >90% ee under optimized conditions (e.g., 80°C, K₃PO₄ base) .
  • Hydrogenation : Asymmetric reduction of ketones using Rh/(R)-T-Phos complexes, with turnover numbers (TON) exceeding 10,000 .
  • C–H Activation : Direct functionalization of inert bonds via Pd/(R)-T-Phos catalysis, though competing pathways require careful solvent selection (e.g., toluene vs. DMF) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound in novel catalytic systems while minimizing bias?

  • Variables : Test ligand loading (1–5 mol%), temperature (25–100°C), and solvent polarity (THF, DCM, water).
  • Controls : Include achiral ligands (e.g., PPh₃) and racemic mixtures to isolate stereochemical effects .
  • Statistical Design : Use response surface methodology (RSM) or factorial designs to model interactions between variables .
  • Validation : Replicate trials (n ≥ 3) and report confidence intervals for enantiomeric excess (ee%) and yield .

Q. How should contradictory data on this compound’s catalytic efficiency across studies be resolved?

  • Root Cause Analysis : Compare reaction conditions (e.g., substrate scope, catalyst preactivation) and purity of starting materials .
  • Cross-Validation : Reproduce conflicting studies with standardized protocols (e.g., identical substrates, inert atmosphere) .
  • Computational Modeling : Employ density functional theory (DFT) to identify transition-state discrepancies (e.g., B3LYP/6-31G* level) .

Q. What methodologies optimize reaction conditions for this compound-mediated transformations?

  • Design of Experiments (DOE) : Use software like JMP or R to analyze parameter effects (e.g., temperature vs. ee%) .
  • In Situ Monitoring : Track reaction progress via FT-IR or GC-MS to identify rate-limiting steps .
  • Machine Learning : Train models on historical data to predict optimal ligand-metal ratios .

Q. How can computational tools enhance the understanding of this compound’s stereochemical outcomes?

  • Molecular Docking : Simulate ligand-metal interactions (e.g., Pd center coordination) using AutoDock Vina .
  • Transition-State Analysis : Calculate activation barriers for competing pathways (e.g., enantioselective vs. non-selective routes) .
  • Solvent Effects : Apply COSMO-RS models to predict solvation impacts on enantioselectivity .

Methodological Frameworks

What criteria ensure rigorous formulation of research questions for this compound studies?

Apply the FINER framework :

  • Feasible : Ensure access to chiral precursors and analytical tools.
  • Novel : Address gaps (e.g., understudied substrates like heteroaromatics).
  • Ethical : Adhere to safety protocols for air-sensitive catalysts.
  • Relevant : Align with trends in green chemistry or pharmaceutical synthesis .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed Protocols : Document catalyst preparation (e.g., glovebox procedures) and substrate purification steps .
  • Open Data : Share raw NMR files, chromatograms, and computational input files in repositories like Zenodo .
  • Peer Review : Pre-publish methods on platforms like Protocols.io for community feedback .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing enantioselectivity data?

  • Nonlinear Regression : Fit ee% vs. temperature data to Arrhenius models.
  • ANOVA : Compare means across ligand variants (p < 0.05 threshold) .
  • Error Propagation : Calculate uncertainty in TON and ee% using Monte Carlo simulations .

Q. How should researchers structure manuscripts to highlight this compound’s novelty?

  • Abstract : Emphasize turnover frequency (TOF) improvements over prior ligands.
  • Results : Use tables to contrast ee% across substrates (e.g., aryl vs. alkyl groups).
  • Supporting Information : Include crystallographic data (CIF files) and spectral reproductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.